Cas no 2227644-04-2 ((1S)-2,2,2-trifluoro-1-(5-nitrothiophen-2-yl)ethan-1-ol)

(1S)-2,2,2-trifluoro-1-(5-nitrothiophen-2-yl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- (1S)-2,2,2-trifluoro-1-(5-nitrothiophen-2-yl)ethan-1-ol
- EN300-1951336
- 2227644-04-2
-
- Inchi: 1S/C6H4F3NO3S/c7-6(8,9)5(11)3-1-2-4(14-3)10(12)13/h1-2,5,11H/t5-/m1/s1
- InChI Key: VQJMHGWKRVZCOM-RXMQYKEDSA-N
- SMILES: S1C(=CC=C1[C@H](C(F)(F)F)O)[N+](=O)[O-]
Computed Properties
- Exact Mass: 226.98639865g/mol
- Monoisotopic Mass: 226.98639865g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 94.3Ų
(1S)-2,2,2-trifluoro-1-(5-nitrothiophen-2-yl)ethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1951336-5.0g |
(1S)-2,2,2-trifluoro-1-(5-nitrothiophen-2-yl)ethan-1-ol |
2227644-04-2 | 5g |
$4764.0 | 2023-06-03 | ||
Enamine | EN300-1951336-0.1g |
(1S)-2,2,2-trifluoro-1-(5-nitrothiophen-2-yl)ethan-1-ol |
2227644-04-2 | 0.1g |
$1447.0 | 2023-09-17 | ||
Enamine | EN300-1951336-5g |
(1S)-2,2,2-trifluoro-1-(5-nitrothiophen-2-yl)ethan-1-ol |
2227644-04-2 | 5g |
$4764.0 | 2023-09-17 | ||
Enamine | EN300-1951336-0.25g |
(1S)-2,2,2-trifluoro-1-(5-nitrothiophen-2-yl)ethan-1-ol |
2227644-04-2 | 0.25g |
$1513.0 | 2023-09-17 | ||
Enamine | EN300-1951336-2.5g |
(1S)-2,2,2-trifluoro-1-(5-nitrothiophen-2-yl)ethan-1-ol |
2227644-04-2 | 2.5g |
$3220.0 | 2023-09-17 | ||
Enamine | EN300-1951336-1g |
(1S)-2,2,2-trifluoro-1-(5-nitrothiophen-2-yl)ethan-1-ol |
2227644-04-2 | 1g |
$1643.0 | 2023-09-17 | ||
Enamine | EN300-1951336-0.5g |
(1S)-2,2,2-trifluoro-1-(5-nitrothiophen-2-yl)ethan-1-ol |
2227644-04-2 | 0.5g |
$1577.0 | 2023-09-17 | ||
Enamine | EN300-1951336-1.0g |
(1S)-2,2,2-trifluoro-1-(5-nitrothiophen-2-yl)ethan-1-ol |
2227644-04-2 | 1g |
$1643.0 | 2023-06-03 | ||
Enamine | EN300-1951336-0.05g |
(1S)-2,2,2-trifluoro-1-(5-nitrothiophen-2-yl)ethan-1-ol |
2227644-04-2 | 0.05g |
$1381.0 | 2023-09-17 | ||
Enamine | EN300-1951336-10.0g |
(1S)-2,2,2-trifluoro-1-(5-nitrothiophen-2-yl)ethan-1-ol |
2227644-04-2 | 10g |
$7065.0 | 2023-06-03 |
(1S)-2,2,2-trifluoro-1-(5-nitrothiophen-2-yl)ethan-1-ol Related Literature
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Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
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Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
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Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995
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Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
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Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540
Additional information on (1S)-2,2,2-trifluoro-1-(5-nitrothiophen-2-yl)ethan-1-ol
Research Brief on (1S)-2,2,2-trifluoro-1-(5-nitrothiophen-2-yl)ethan-1-ol (CAS: 2227644-04-2)
Recent advancements in chemical biology and medicinal chemistry have highlighted the significance of chiral trifluoromethylated alcohols as key intermediates in drug discovery. Among these, (1S)-2,2,2-trifluoro-1-(5-nitrothiophen-2-yl)ethan-1-ol (CAS: 2227644-04-2) has emerged as a compound of interest due to its unique structural features and potential pharmacological applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and relevance in therapeutic development.
The compound (1S)-2,2,2-trifluoro-1-(5-nitrothiophen-2-yl)ethan-1-ol is characterized by a thiophene ring substituted with a nitro group and a chiral trifluoromethyl alcohol moiety. This structural configuration imparts distinct electronic and steric properties, making it a valuable scaffold for the design of enzyme inhibitors and receptor modulators. Recent studies have explored its role as a precursor in the synthesis of bioactive molecules targeting infectious diseases and cancer.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the enantioselective synthesis of (1S)-2,2,2-trifluoro-1-(5-nitrothiophen-2-yl)ethan-1-ol using asymmetric hydrogenation of the corresponding ketone with a chiral ruthenium catalyst. The process achieved >99% enantiomeric excess (ee) and high yield (92%), underscoring its scalability for industrial applications. The study also highlighted the compound's stability under physiological conditions, a critical factor for its utility in drug development.
Biological evaluations have revealed promising activity profiles. For instance, derivatives of this compound exhibited potent inhibition of Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), a validated target for tuberculosis therapy, with IC50 values in the low micromolar range. Molecular docking simulations suggest that the nitro-thiophene moiety facilitates hydrogen bonding with key amino acid residues in the InhA active site, while the trifluoromethyl group enhances lipophilicity and membrane permeability.
Further investigations into its mechanism of action are ongoing, particularly in the context of modulating oxidative stress pathways. A preprint from BioRxiv (2024) reported that the compound acts as a selective activator of the Nrf2/ARE pathway in neuronal cells, implicating potential applications in neurodegenerative disorders. However, in vivo pharmacokinetic studies remain limited, and future research should address bioavailability and toxicity concerns.
In conclusion, (1S)-2,2,2-trifluoro-1-(5-nitrothiophen-2-yl)ethan-1-ol represents a versatile building block in medicinal chemistry with demonstrated biological activities. Its synthetic accessibility and structural tunability position it as a candidate for further optimization in targeted drug discovery programs. Collaborative efforts between academic and industrial researchers are encouraged to accelerate its translation into clinical candidates.
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